molecular formula C8H9ClF2N2O2 B1457841 5-(chlorodifluoromethyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1394042-14-8

5-(chlorodifluoromethyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1457841
M. Wt: 238.62 g/mol
InChI Key: WJGIVDKQPRNGEU-UHFFFAOYSA-N
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Description

5-(chlorodifluoromethyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound with a molecular weight of 210.57 . Its IUPAC name is 5-[chloro(difluoro)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5ClF2N2O2/c1-2-3(5(12)13)4(11-10-2)6(7,8)9/h1H3,(H,10,11)(H,12,13) and the InChI key is JKIBCUBDWMUBAN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as mass, color, and volume . Unfortunately, specific physical and chemical properties for 5-(chlorodifluoromethyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid were not found in the search results.

Scientific Research Applications

Synthetic Applications and Characterization

  • Synthesis of Condensed Pyrazoles : Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been utilized in Sonogashira-type cross-coupling reactions with alkynes to produce 5- and 3-alkynyl-4-(ethoxycarbonyl)pyrazoles. These compounds serve as precursors for the synthesis of various condensed pyrazoles, demonstrating the versatility of pyrazole derivatives in organic synthesis (Eglė Arbačiauskienė et al., 2011).

  • Coordination Polymers : New semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands have been synthesized and used to assemble coordination polymers with Zn(II) and Cd(II) ions. These compounds exhibit unique structural diversity and potential for application in material science (M. Cheng et al., 2017).

  • Fluorescent Molecules and Herbicide Inhibitors : The synthesis of ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate led to the discovery of novel fluorescent molecules and potential herbicide inhibitors, showcasing the compound's utility in developing functional materials and agricultural chemicals (Yan‐Chao Wu et al., 2006).

Structural and Theoretical Investigations

  • Molecular Structure Analysis : Studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives have combined experimental and theoretical approaches to understand their structural properties. This research provides insights into the electronic and molecular structure of pyrazole derivatives, important for designing new molecules with desired properties (S. Viveka et al., 2016).

Potential Applications

  • Optical Nonlinearity : N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been studied for their optical nonlinearity, indicating their potential as materials for optical limiting applications. This highlights the applications of pyrazole derivatives in photonic and electronic devices (B. Chandrakantha et al., 2013).

Safety And Hazards

The specific safety data sheet for 5-(chlorodifluoromethyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid was not found in the search results. Safety data sheets typically provide information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product .

properties

IUPAC Name

5-[chloro(difluoro)methyl]-1-ethyl-3-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClF2N2O2/c1-3-13-6(8(9,10)11)5(7(14)15)4(2)12-13/h3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGIVDKQPRNGEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)C(=O)O)C(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(chlorodifluoromethyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(chlorodifluoromethyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid
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Reactant of Route 6
5-(chlorodifluoromethyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid

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